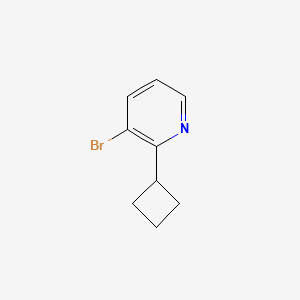

3-Bromo-2-cyclobutylpyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-2-cyclobutylpyridine is a chemical compound that has garnered attention in various fields of research and industry. It is characterized by a bromine atom attached to the second position of a pyridine ring, which is further substituted with a cyclobutyl group at the third position. This unique structure imparts specific chemical and physical properties to the compound, making it valuable for diverse applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-cyclobutylpyridine typically involves the bromination of 2-cyclobutylpyridine. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and ensuring high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bromo-2-cyclobutylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-cyclobutylpyridine-3-amine, while oxidation may produce this compound N-oxide .

Applications De Recherche Scientifique

While "3-Bromo-2-cyclobutylpyridine" is not directly discussed in the provided search results, information regarding similar compounds and their applications can be extracted to understand the potential applications of "this compound."

Potential Applications Based on Similar Compounds

- Kinase Inhibition and Cancer Treatment 7-Bromo-2-cyclobutyl-3H-imidazo[4,5-b]pyridine has been studied as a kinase inhibitor, suggesting potential therapeutic applications in cancer treatment and other diseases where kinase activity is dysregulated. The compound's mechanism of action involves binding to kinases involved in cellular signaling pathways, modulating their activity and inhibiting cancer cell proliferation.

- Antimicrobial Properties 7-Bromo-2-cyclobutyl-3H-imidazo[4,5-b]pyridine has demonstrated antimicrobial properties, making it a candidate for drug development.

- Anti-thrombolytic Activity Pyridine derivatives have shown anti-thrombolytic activity . Specifically, a compound with two different halogen groups (chloro and fluoro) attached to the aryl ring exhibited the highest anti-thrombolytic activity .

Structural Similarity and Biological Activity

The uniqueness of 7-Bromo-2-cyclobutyl-3H-imidazo[4,5-b]pyridine lies in its specific bromine substitution and cyclobutyl group, which may significantly influence its reactivity and biological interactions compared to similar compounds.

Other compounds that share structural similarities include:

- 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine, which has a different substitution pattern that affects reactivity.

- 5-Bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine, which has a smaller ring size that may influence biological activity.

- 7-Chloro-2-cyclobutyl-3H-imidazo[4,5-b]pyridine, which has a different interaction profile due to the chlorine substitution.

Pyridine-Containing Heterocycles in Approved Drugs

Pyridine rings are present in several drugs approved by the US FDA in the last decade . These drugs have various applications, including :

- Inhibition of the Hedgehog signaling pathway (Sonidegib).

- Inhibition of Kirsten rat sarcoma virus (KRAS) (Sotorasib).

- Treatment of Hutchinson–Gilford progeria syndrome (Lonafarnib).

- Inhibition of phosphoinositide 3-kinase-delta (Leniolisib).

Bioactive Compounds from Natural Sources

Bioactive compounds from natural sources have multifaceted applications and contributions in scientific research and technological innovation . For example, cocoa polyphenols can modify risk factors for chronic human conditions . Dietary phenolic compounds can function as prebiotic modulators of the gut microbiome, and recent evidence suggests that polyphenols can control the gut microbiome, including possible glycemic regulation .

Table of Pyridine-Based Derivatives and Their Activities

Mécanisme D'action

The mechanism by which 3-Bromo-2-cyclobutylpyridine exerts its effects is primarily through its interaction with specific molecular targets. The bromine atom and the cyclobutyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

3-Bromo-2-hydroxypyridine: Similar in structure but with a hydroxyl group instead of a cyclobutyl group.

2-Bromo-3-methoxypyridine: Contains a methoxy group at the third position instead of a cyclobutyl group.

Uniqueness: 3-Bromo-2-cyclobutylpyridine is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This makes it particularly valuable in applications where specific reactivity and binding characteristics are required .

Activité Biologique

3-Bromo-2-cyclobutylpyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a bromine atom and a cyclobutyl group. Its molecular formula is C9H10BrN. The unique combination of the bromine atom and the cyclobutyl moiety contributes to its distinctive chemical properties, influencing its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound is an area of active research, particularly in its interactions with various biological targets. Compounds with similar structures have been studied for their potential as:

- Antimicrobial agents : Exhibiting activity against bacteria such as Staphylococcus aureus.

- Anticancer agents : Targeting specific pathways involved in cancer cell proliferation.

- Anti-inflammatory agents : Modulating inflammatory responses through interaction with key enzymes or receptors.

The precise mechanisms of action for this compound often involve interactions with specific receptors or enzymes, leading to the inhibition or modulation of biological pathways. For instance, it may influence signaling pathways related to inflammation and cellular metabolism.

Structure-Activity Relationship (SAR)

Research into the SAR of compounds similar to this compound has revealed insights into how structural modifications can enhance biological activity. The following table summarizes key findings from various studies:

| Compound Name | Structural Features | Biological Activity | Notes |

|---|---|---|---|

| 5-Bromo-2-chloro-N-cyclobutylpyridine | Sulfonamide group | Enhanced anti-inflammatory | Improved solubility |

| 4-Bromo-2-cyclopropylpyridine | Cyclopropyl instead of cyclobutyl | Varies in reactivity | Different steric effects |

| 2-(4-Bromopyridin-2-yl)propan-2-ol | Hydroxyl group | Potentially different activities | Due to the presence of hydroxyl group |

| 2-(4-Bromopyridin-2-yl)acetonitrile | Acetonitrile functional group | Variations in pharmacokinetics | Affects polarity |

Case Studies

Several studies have investigated the biological activity of this compound and its analogs:

- Antimicrobial Activity : A study demonstrated that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 10.1 to 62.4 µM .

- Anticancer Potential : Research has indicated that certain derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways. The introduction of various substituents on the pyridine ring has been shown to enhance cytotoxic effects against cancer cell lines .

- Anti-inflammatory Effects : In vitro studies have shown that certain analogs can modulate inflammatory cytokine production, suggesting potential applications in treating inflammatory diseases .

Propriétés

Formule moléculaire |

C9H10BrN |

|---|---|

Poids moléculaire |

212.09 g/mol |

Nom IUPAC |

3-bromo-2-cyclobutylpyridine |

InChI |

InChI=1S/C9H10BrN/c10-8-5-2-6-11-9(8)7-3-1-4-7/h2,5-7H,1,3-4H2 |

Clé InChI |

IKRIBIBHDPCGRC-UHFFFAOYSA-N |

SMILES canonique |

C1CC(C1)C2=C(C=CC=N2)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.